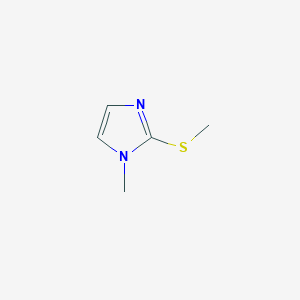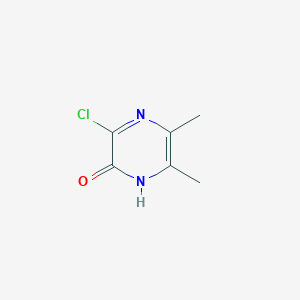
1-Methyl-2-(methylthio)imidazole
Übersicht
Beschreibung
1-Methyl-2-(methylthio)imidazole is an organic compound with the molecular formula C5H8N2S and a molecular weight of 128.2 . It is an impurity of Methimazole and a thiourea antithyroid agent .
Synthesis Analysis
Imidazole synthesis involves various methods, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The IUPAC name of 1-Methyl-2-(methylthio)imidazole is 1-methyl-2-(methylthio)-1H-imidazole . The InChI code is 1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
1-Methyl-2-(methylthio)imidazole is a liquid at room temperature . It has a molecular weight of 128.2 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
1-Methyl-2-(methylthio)imidazole: is a versatile compound in pharmaceutical research due to its imidazole core, a crucial moiety in many biologically active compounds . It has been utilized in the synthesis of various therapeutic agents, including:
- Antibacterial and Antifungal Agents : Imidazole derivatives exhibit significant antibacterial and antifungal properties, making them valuable in developing new medications to combat resistant strains of bacteria and fungi .
- Anticancer Compounds : The structural motif of imidazole is common in molecules with anticancer activity. Research into imidazole derivatives like 1-Methyl-2-(methylthio)imidazole aims to discover novel treatments for various cancers .
- Enzyme Inhibitors : Imidazole rings are found in many enzyme inhibitors, which are essential for treating diseases by regulating biological pathways .
Agrochemicals
In agrochemical research, 1-Methyl-2-(methylthio)imidazole derivatives are explored for their potential as:
- Pesticides : The compound’s ability to interfere with the biological processes of pests makes it a candidate for developing new pesticides .
- Plant Growth Regulators : Imidazole derivatives can influence plant growth and development, offering a way to improve crop yields and health .
Solar Cells
The application of imidazole derivatives in solar cells includes:
- Dye-Sensitized Solar Cells (DSSCs) : Imidazole compounds can be used as photosensitizers in DSSCs, contributing to the conversion of solar energy into electricity .
- Perovskite Solar Cells : Research has shown that imidazole derivatives can enhance the stability and efficiency of perovskite solar cells by improving the passivation of the perovskite layer .
Functional Materials
1-Methyl-2-(methylthio)imidazole: is instrumental in developing functional materials such as:
- Ionic Liquids : Imidazole derivatives are used to create ionic liquids with various industrial applications, including electrolytes in batteries .
- Polymeric Materials : The compound can be incorporated into polymers to impart specific properties like thermal stability or electrical conductivity .
Catalysis
In catalysis, 1-Methyl-2-(methylthio)imidazole serves as:
- Catalyst Precursors : Imidazole derivatives are precursors for catalysts used in various chemical reactions, enhancing reaction rates and selectivity .
- Ligands for Metal Complexes : They can act as ligands in metal complexes, which are crucial in homogeneous catalysis .
Dyes and Pigments
The compound’s potential in dye and pigment research includes:
Safety And Hazards
1-Methyl-2-(methylthio)imidazole is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-methyl-2-methylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVEIAXFZBGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342443 | |
| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(methylthio)imidazole | |
CAS RN |
14486-52-3 | |
| Record name | Methimazole methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIMAZOLE METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient and effective method to synthesize 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazole derivatives?
A1: A regiospecific synthesis of 1H-imidazole-2-thiones was developed, leading to the formation of various 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. [] This method provides a high yield and convenient route for obtaining these compounds. The regioisomers formed during synthesis were characterized and confirmed using nuclear Overhauser effect spectroscopy and NMR spectroscopy. [] For detailed synthetic procedures and spectral data, please refer to the published research article. []
Q2: Has 1-Methyl-2-(methylthio)-1H-imidazole demonstrated any potential in mitigating material degradation?
A2: Research indicates that a derivative, 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibits promising corrosion inhibition properties for pure aluminum in acidic environments. [] Specifically, it effectively reduces the corrosion rate of aluminum in 0.5 M hydrochloric acid (HCl) solution. [] This protective effect was confirmed using weight loss measurements, polarization resistance analysis, and by monitoring the volume of hydrogen evolution. []
Q3: What is the mechanism behind the corrosion inhibition observed with 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one on aluminum?
A3: Studies suggest that 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one forms a protective layer on the aluminum surface through chemisorption. [] This interaction is supported by the decrease in activation energy and the increase in inhibitor efficiency with rising temperature. [] Furthermore, the adsorption of the inhibitor on the aluminum surface follows the Temkin isotherm, indicating a relationship between the degree of surface coverage and inhibitor concentration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
